molecular formula C16H28N2O4 B14019925 [4-(Methoxy-methyl-carbamoyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester

[4-(Methoxy-methyl-carbamoyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester

Cat. No.: B14019925
M. Wt: 312.40 g/mol
InChI Key: GNPGUIFQSPOWQV-UHFFFAOYSA-N
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Description

TERT-BUTYL (4-(METHOXY(METHYL)CARBAMOYL)BICYCLO[2.2.2]OCTAN-1-YL)CARBAMATE is a synthetic organic compound with the molecular formula C13H24N2O4. It is known for its unique bicyclic structure and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (4-(METHOXY(METHYL)CARBAMOYL)BICYCLO[2.2.2]OCTAN-1-YL)CARBAMATE typically involves the reaction of a bicyclo[2.2.2]octane derivative with tert-butyl carbamate and methoxy(methyl)carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the purity of the final product are critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (4-(METHOXY(METHYL)CARBAMOYL)BICYCLO[2.2.2]OCTAN-1-YL)CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .

Scientific Research Applications

TERT-BUTYL (4-(METHOXY(METHYL)CARBAMOYL)BICYCLO[2.2.2]OCTAN-1-YL)CARBAMATE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of TERT-BUTYL (4-(METHOXY(METHYL)CARBAMOYL)BICYCLO[2.2.2]OCTAN-1-YL)CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

TERT-BUTYL (4-(METHOXY(METHYL)CARBAMOYL)BICYCLO[2.2.2]OCTAN-1-YL)CARBAMATE is unique due to its specific bicyclic structure and the presence of the methoxy(methyl)carbamoyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C16H28N2O4

Molecular Weight

312.40 g/mol

IUPAC Name

tert-butyl N-[4-[methoxy(methyl)carbamoyl]-1-bicyclo[2.2.2]octanyl]carbamate

InChI

InChI=1S/C16H28N2O4/c1-14(2,3)22-13(20)17-16-9-6-15(7-10-16,8-11-16)12(19)18(4)21-5/h6-11H2,1-5H3,(H,17,20)

InChI Key

GNPGUIFQSPOWQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)C(=O)N(C)OC

Origin of Product

United States

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